Parogrelil hydrochloride, also known by its synonyms such as NM-702 and IND-702, was developed by Nissan Chemical Corporation and is currently being advanced by Taisho Pharmaceutical Co., Ltd. It acts not only as a phosphodiesterase 3 inhibitor but also interacts with calcium channels, indicating its multifaceted role in cardiovascular and pulmonary therapeutic areas .
The synthesis of Parogrelil hydrochloride involves several key steps. A notable method includes the oxidative chlorination of aromatic compounds to produce intermediates essential for constructing the final compound. For instance, 1-(3-bromopropyl)-4-chlorobenzene can be synthesized using photoredox catalysis, which allows for selective chlorination under mild conditions, thus enhancing functional group compatibility .
The molecular formula of Parogrelil hydrochloride is . Its structure includes:
The InChIKey for Parogrelil hydrochloride is provided for precise identification in chemical databases .
Parogrelil hydrochloride undergoes various chemical reactions that are critical for its efficacy:
The mechanism of action of Parogrelil hydrochloride primarily revolves around its role as a phosphodiesterase 3 inhibitor. By inhibiting this enzyme, the drug increases cyclic adenosine monophosphate levels within cells, leading to:
In experimental models, it has been shown to significantly reduce walking distance limitations associated with intermittent claudication, highlighting its potential benefits in peripheral arterial disease .
Parogrelil hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the drug's formulation strategies and its potential interactions within biological systems .
Parogrelil hydrochloride is primarily being investigated for:
Research continues to explore additional therapeutic areas where Parogrelil hydrochloride may provide benefits beyond its current indications, emphasizing its importance in cardiovascular and respiratory medicine .
Parogrelil hydrochloride represents a significant advancement in the development of therapeutic agents targeting vascular and hematological disorders. This novel small molecule has emerged as a potent phosphodiesterase inhibitor with distinctive pharmacological properties that differentiate it from existing therapies. The compound (chemical name: 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride) was designed to address critical limitations in the management of peripheral arterial disease and intermittent claudication, conditions affecting millions worldwide with limited therapeutic options [1] [2]. Research indicates that approximately 6 million people suffer from intermittent claudication in the United States alone, with only a fraction currently receiving adequate treatment [4]. The development of Parogrelil hydrochloride addresses this significant unmet medical need through its dual mechanism of action, combining potent vasodilatory and antiplatelet activities that target the underlying pathophysiology of vascular insufficiency. Its investigation across multiple clinical programs highlights its potential as a next-generation therapeutic agent for conditions where current pharmacological interventions demonstrate suboptimal efficacy or tolerability profiles [1] [2] [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1